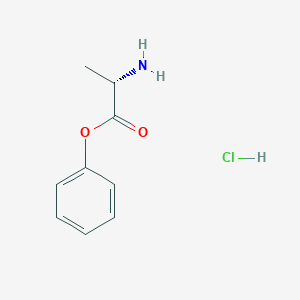

(S)-Phenyl 2-aminopropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

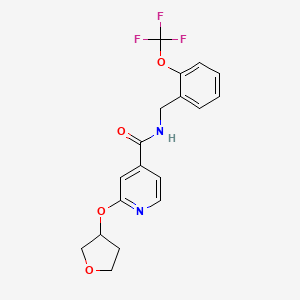

(S)-Phenyl 2-aminopropanoate hydrochloride, also known as L-Phenylalanine methyl ester hydrochloride, is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Immunomodulatory Potential

A series of 2-substituted 2-aminopropane-1,3-diols, with modifications including the introduction of a phenyl ring, were synthesized and evaluated for immunosuppressive activities. These compounds showed potential as immunosuppressive drugs, with specific configurations and substituents affecting their efficacy. This highlights the relevance of (S)-Phenyl 2-aminopropanoate hydrochloride derivatives in the development of new immunomodulatory agents (Kiuchi et al., 2000).

Antioxidant and Membrane Stabilizing Properties

Research on hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols demonstrated that these compounds have membrane stabilizing effects, suggesting potential therapeutic applications in protecting cell membranes against oxidative stress. However, these compounds did not show significant antioxidant activity in several in vitro tests, indicating a specific mechanism of action that may involve interaction with cell membrane components (Малакян et al., 2010).

Enzymatic Resolution for Chiral Synthesis

(S)-3-Amino-3-phenylpropionic acid, a derivative of (S)-Phenyl 2-aminopropanoate hydrochloride, was effectively synthesized using an enzymatic resolution approach, indicating its potential as a precursor in pharmaceutical synthesis, particularly for drugs like S-dapoxetine. This method showcases the application of chiral catalysis in preparing enantiopure compounds, highlighting the chemical versatility of (S)-Phenyl 2-aminopropanoate hydrochloride and its derivatives in drug research (Li et al., 2013).

Role in Phenylpropanoid Biosynthesis

Phenylpropanoids, derived from phenylalanine, play crucial roles in plant development and defense. Studies on the biosynthesis and regulation of phenylpropanoids shed light on the importance of amino acid derivatives, such as (S)-Phenyl 2-aminopropanoate hydrochloride, in plant secondary metabolism. This research contributes to our understanding of plant biochemistry and the potential for enhancing the production of valuable phenylpropanoid compounds in crops (Deng & Lu, 2017).

Synthesis of Amino Acid Esters

(S)-Phenyl 2-aminopropanoate hydrochloride also serves as a building block in the synthesis of amino acid ester isocyanates, demonstrating its utility in organic synthesis. These compounds have applications in creating peptides and other bioactive molecules, underlining the chemical's versatility for laboratory and industrial purposes (Tsai et al., 2003).

Propiedades

IUPAC Name |

phenyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINRJFGFHZFDX-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)